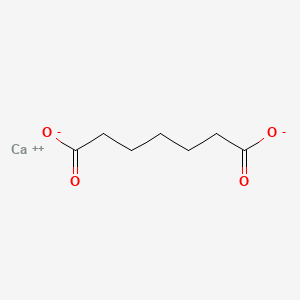

Calcium pimelate

Übersicht

Beschreibung

Calcium Pimelate is a chemical compound with the molecular formula C7H10CaO4 . It is also known by other names such as Heptanedioic acid, calcium salt (1:1), and PIMELICACID, CALCIUMSALT .

Synthesis Analysis

Calcium Pimelate can be synthesized by mixing a 2% aqueous solution of pimelic acid with a saturated aqueous solution of calcium hydroxide in a balanced ratio . The samples are then dried for 24 hours in a vacuum system .Molecular Structure Analysis

The molecular structure of Calcium Pimelate is represented by the formula C7H10CaO4 . The average mass is 198.230 Da and the monoisotopic mass is 198.020493 Da .Chemical Reactions Analysis

Calcium Pimelate has been used as an additive for high-density polyethylene (HDPE). HDPE/Calcium Pimelate nanocomposites were prepared by melt-mixing, with Calcium Pimelate content ranging from 0.1% to 1% . The chemical structure of the nanocomposites and the incorporation of Calcium Pimelate was confirmed by infrared spectroscopy .Wissenschaftliche Forschungsanwendungen

Modification of Polymer Composites : Calcium pimelate has been used as a surface modifier to improve the crystallization, morphology, and mechanical properties of polypropylene composites. This includes enhancing interfacial adhesion between fillers and matrices and increasing toughness and impact strength of the composites (Meng & Dou, 2009); (Meng & Dou, 2008).

Beta-Nucleating Agent for Polypropylene : It's widely recognized as an effective β-nucleating agent for isotactic polypropylene, influencing the crystalline structure of the polymer. This application is significant for controlling the crystallization process and improving the thermal and mechanical properties of the polymer (Yue et al., 2018); (Zhang et al., 2010).

Improving Impact Strength in Polypropylene : Research has shown that calcium pimelate can significantly enhance the impact strength of various polypropylene composites. This is particularly evident in its ability to induce the formation of β-phase crystals, leading to improved mechanical properties (Li et al., 2002); (Wu Jian-lon, 2015).

Enhancing Properties of Polypropylene Nanocomposites : Calcium pimelate has been used to improve the mechanical properties and crystallization behavior of polypropylene nanocomposites, indicating its role in enhancing the performance of advanced materials (Wang et al., 2010); (Dou, 2008).

Influence on Crystallization and Melting Behavior : Studies have also focused on the effect of calcium pimelate on the crystallization and melting behavior of polypropylene, highlighting its role in modifying the thermal properties of polymers (Varley et al., 2013); (Trongtorsak et al., 2004).

Thermal Stability : Calcium pimelate has been evaluated for its thermal stability, which is crucial for its effectiveness as a nucleating agent in polypropylene (Mao, 1998).

Nucleating Agent in Nanocomposites : The substance has been used to modify the properties of polypropylene/organo montmorillonite nanocomposites, affecting their crystallization behavior and kinetics (Thanomchaem & Chonkaew, 2013).

Thermo-Mechanical Properties : Research also includes the study of its influence on the thermo-mechanical properties of isotactic polypropylene, indicating its potential in tailoring material properties for specific applications (Hamza et al., 2021).

Zukünftige Richtungen

Calcium Pimelate has been investigated as an additive for high-density polyethylene (HDPE), and it was found that the presence of a Calcium Pimelate additive increased the activation energy of thermal degradation . This suggests potential future directions in the field of materials science and engineering.

Eigenschaften

IUPAC Name |

calcium;heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYJXNNLQOTDLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173088 | |

| Record name | Calcium pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19455-79-9 | |

| Record name | Calcium pimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM PIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B579454.png)

![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)

![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)

![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)

![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)